REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].O.S(Cl)([Cl:17])(=O)=O>>[F:1][CH:2]([Cl:17])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4]
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Name
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|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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FCC(=O)C1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
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4 mL
|
Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled
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Type
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EXTRACTION
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Details
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The product was extracted into ether (80 ml), which
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Type
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WASH
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Details
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was washed with water and aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
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Evaporation
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Name
|
|
Type
|
product
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Smiles
|
FC(C(=O)C1=C(C=C(C=C1)F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |